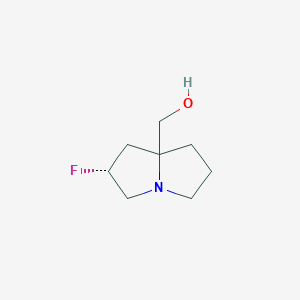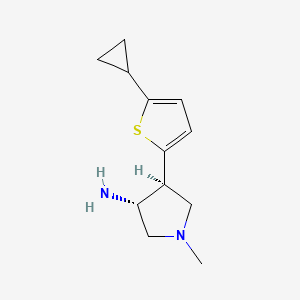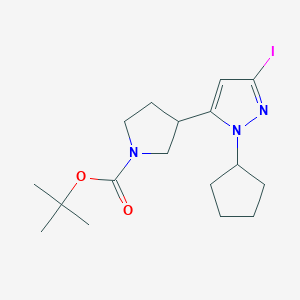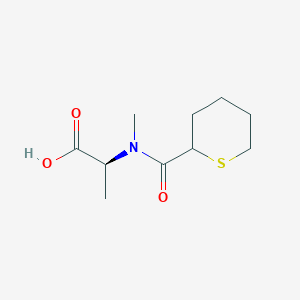
N-Methyl-N-(tetrahydro-2H-thiopyran-2-carbonyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(tetrahydro-2H-thiopyran-2-carbonyl)-L-alanine is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a thiopyran ring, which is a sulfur-containing heterocycle, and an alanine moiety, which is one of the 20 standard amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(tetrahydro-2H-thiopyran-2-carbonyl)-L-alanine typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor and a suitable carbonyl compound.
Attachment of the Alanine Moiety: The alanine moiety can be introduced through a coupling reaction using a protected form of L-alanine and the thiopyran intermediate.
N-Methylation: The final step involves the methylation of the nitrogen atom to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(tetrahydro-2H-thiopyran-2-carbonyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiopyran ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-Methyl-N-(tetrahydro-2H-thiopyran-2-carbonyl)-L-alanine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study the interactions of sulfur-containing heterocycles with biological macromolecules. It can also serve as a model compound for investigating the metabolism and biotransformation of thiopyran derivatives.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the thiopyran ring and the alanine moiety suggests possible applications in drug design and development.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure could also make it useful in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-(tetrahydro-2H-thiopyran-2-carbonyl)-L-alanine would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors through its thiopyran ring and alanine moiety. These interactions could modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(tetrahydro-2H-thiopyran-2-carbonyl)-glycine: Similar structure but with glycine instead of alanine.
N-Methyl-N-(tetrahydro-2H-thiopyran-2-carbonyl)-valine: Similar structure but with valine instead of alanine.
N-Methyl-N-(tetrahydro-2H-thiopyran-2-carbonyl)-serine: Similar structure but with serine instead of alanine.
Uniqueness
N-Methyl-N-(tetrahydro-2H-thiopyran-2-carbonyl)-L-alanine is unique due to the presence of the alanine moiety, which can impart specific stereochemical and electronic properties
Properties
Molecular Formula |
C10H17NO3S |
|---|---|
Molecular Weight |
231.31 g/mol |
IUPAC Name |
(2S)-2-[methyl(thiane-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C10H17NO3S/c1-7(10(13)14)11(2)9(12)8-5-3-4-6-15-8/h7-8H,3-6H2,1-2H3,(H,13,14)/t7-,8?/m0/s1 |
InChI Key |
CMYYGAJRBATKOZ-JAMMHHFISA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)C1CCCCS1 |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)C1CCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


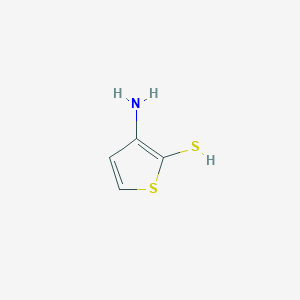
![3-Formylpyrazolo[1,5-a]pyridin-5-yl acetate](/img/structure/B12978904.png)
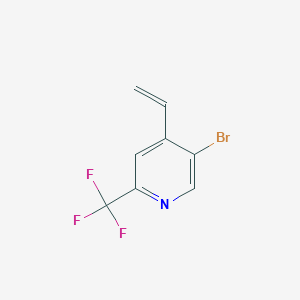
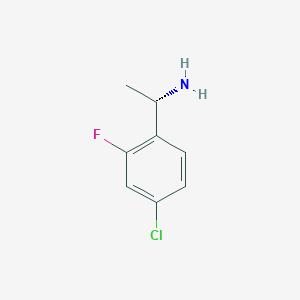
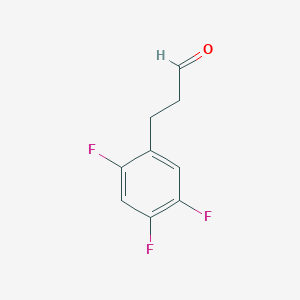
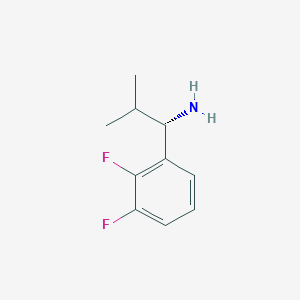
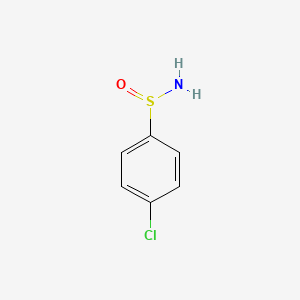
![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-amine](/img/structure/B12978939.png)
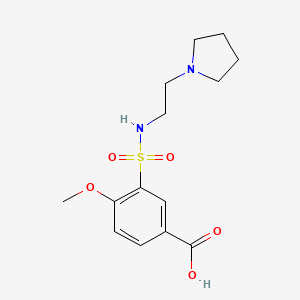
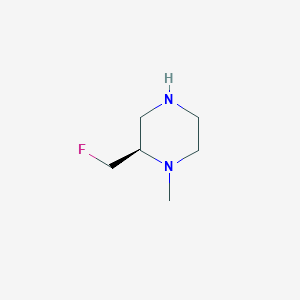
![6,7-Dibromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12978951.png)
